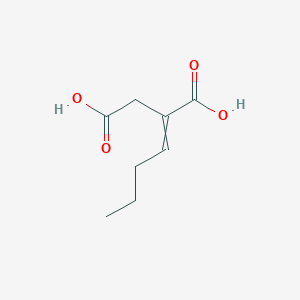

2-Butylidenebutanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

132631-27-7 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-butylidenebutanedioic acid |

InChI |

InChI=1S/C8H12O4/c1-2-3-4-6(8(11)12)5-7(9)10/h4H,2-3,5H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

ZZXACWDXWFBRCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butylidenebutanedioic Acid and Its Advanced Derivatives

Established Synthetic Pathways (e.g., Stobbe Condensation in Derivatization)

The cornerstone of synthesis for 2-alkylidenebutanedioic acids, including the butylidene variant, is the Stobbe condensation. researchgate.netjuniperpublishers.com First reported by Hans Stobbe in 1893, this reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a succinic acid diester, mediated by a strong base. organicreactions.orgwikipedia.orgunacademy.comslideshare.net For the synthesis of 2-Butylidenebutanedioic acid, the reactants would be butanal and a dialkyl succinate (B1194679), such as diethyl succinate.

The reaction is typically carried out in the presence of a potent base, with one mole equivalent being consumed in the process. organicreactions.orgwikipedia.org Commonly employed bases include sodium ethoxide, potassium tert-butoxide, and sodium hydride. researchgate.netsci-hub.se

The mechanism is distinct from other carbonyl condensation reactions. It proceeds through the formation of a γ-lactone intermediate, which is rarely isolated. researchgate.netjuniperpublishers.com The initial step is the deprotonation of the succinic ester to form an enolate, which then attacks the carbonyl carbon of butanal. juniperpublishers.com The resulting alkoxide undergoes an intramolecular cyclization to form the five-membered lactone ring. wikipedia.orgorganicchemistrytutor.com Subsequent base-induced elimination opens this ring, leading to the formation of a salt of the half-ester. juniperpublishers.comorganicchemistrytutor.com Acidification of this salt yields the final this compound monoester. juniperpublishers.com Saponification can then produce the dicarboxylic acid.

Table 1: Key Components in the Stobbe Condensation for this compound

| Component | Example | Role |

|---|---|---|

| Carbonyl Compound | Butanal (Butyraldehyde) | Provides the butylidene group. |

| Succinic Ester | Diethyl succinate | Forms the butanedioic acid backbone. |

| Base | Potassium tert-butoxide, Sodium ethoxide | Promotes the formation of the succinate enolate and facilitates ring opening. researchgate.net |

Contemporary Synthetic Strategies

Modern organic synthesis seeks to improve upon established methods by enhancing control over reaction outcomes, particularly stereochemistry, and by increasing efficiency through catalysis.

Stereoselective Synthesis of Isomers (e.g., E/Z Isomer Control)

The double bond in this compound can exist as either the E or Z isomer. In traditional Stobbe condensations involving unsymmetrical carbonyl compounds, a mixture of these geometric isomers can be formed. slideshare.net Contemporary research focuses on directing the reaction to selectively produce one isomer over the other.

While specific studies on the stereoselective synthesis of this compound are not extensively detailed, the principles can be drawn from related transformations. The stereochemical outcome of the Stobbe condensation can be influenced by factors such as the steric bulk of the reactants, the choice of base, and the reaction conditions. sci-hub.se For instance, the geometry of the intermediate lactone and the transition state of the elimination step are critical in determining the final E/Z ratio. Advanced strategies often employ chiral auxiliaries or catalysts to control the stereochemistry. For example, asymmetric synthesis of related butenolides and butyrolactones has been achieved using chiral Lewis acid catalysts. nih.gov Furthermore, chemo-enzymatic methods, which use enzymes to selectively hydrolyze one enantiomer of a racemic succinate diester, offer a powerful route to chiral succinic acid derivatives. doi.org These modern approaches provide a framework for developing highly stereoselective syntheses of specific this compound isomers.

Catalysis in Derivative Formation

While the classic Stobbe condensation uses a stoichiometric amount of base, modern synthetic chemistry emphasizes the use of catalytic reagents to improve efficiency and reduce waste. nih.gov The development of catalytic methods for the formation of this compound derivatives is an active area of interest.

Catalysis can be applied in several ways:

Catalytic Base: Developing systems where the strong base can be regenerated and used in sub-stoichiometric amounts.

Lewis Acid Catalysis: Lewis acids can be used to activate the carbonyl group towards nucleophilic attack, potentially allowing for milder reaction conditions and enhanced stereoselectivity. Chiral Lewis acid catalysis has proven effective in related asymmetric reactions, such as the synthesis of β-lactams and butenolides. nih.govnih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a major field in synthesis. Chiral organocatalysts could potentially be designed to mediate the asymmetric synthesis of this compound derivatives.

Metal Catalysis: Transition metal catalysts, such as those based on copper or gold, are widely used in C-C bond formation and could be adapted for the synthesis of these compounds or their derivatives. nih.govmdpi.com

These catalytic approaches offer the potential for more efficient, selective, and environmentally benign routes to this compound and its advanced derivatives compared to traditional stoichiometric methods.

Principles of Green Chemistry in Synthetic Design

The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally sustainable. researchgate.netwiley.com The synthesis of this compound can be evaluated and improved through this lens.

Atom Economy in Synthetic Transformations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govwiley.com Condensation reactions, including the Stobbe condensation, inherently have less than 100% atom economy because they produce a small byproduct molecule. unacademy.com In the reaction of diethyl succinate with butanal, an ethanol (B145695) molecule is eliminated.

Atom Economy Comparison (Illustrative)

| Reaction Type | Byproducts | Atom Economy | Green Chemistry Alignment |

|---|---|---|---|

| Stobbe Condensation | Alcohol (from ester), Water (from neutralization) | Moderate | Generates waste, reducing efficiency. unacademy.com |

| Ideal Catalytic Addition | None | High (approaching 100%) | Aligns with the principle of maximizing atom economy. |

To improve atom economy, synthetic routes should be designed to be additions rather than eliminations or substitutions where possible. The development of catalytic cycles that minimize the generation of stoichiometric byproducts is a key goal of green chemistry.

Implementation of Sustainable Solvents and Reaction Media

A significant portion of chemical waste is composed of solvents. researchgate.net Green chemistry advocates for reducing solvent use or replacing conventional volatile organic compounds (VOCs) with more sustainable alternatives. nih.govnih.gov

Traditional Stobbe condensations often use organic solvents like toluene (B28343) or benzene (B151609). Sustainable alternatives that could be implemented in the synthesis of this compound include:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent green choice. ijcps.org Some organic reactions are even accelerated in aqueous media due to hydrophobic effects. ijcps.org The synthesis of other carboxylic acids has been successfully demonstrated in water. rsc.orgrsc.org

Supercritical Fluids: Supercritical CO₂ is a particularly attractive solvent as it is non-toxic, non-flammable, and can be easily removed from the product by reducing pressure. ijcps.org Its properties can be tuned by changing pressure and temperature.

Ionic Liquids: These are salts that are liquid at low temperatures. They have negligible vapor pressure, reducing air pollution, and can often be recycled. ijcps.org

Solvent-Free Reactions: The ideal green reaction uses no solvent at all. nih.gov Reactions can sometimes be carried out by grinding solid reactants together (mechanochemistry) or by running the reaction neat if the starting materials are liquids. nih.gov

The adoption of these green solvents and reaction media can drastically reduce the environmental impact of synthesizing this compound and its derivatives. researchgate.netijcps.org

Table 2: Comparison of Green Solvent Alternatives

| Solvent Type | Key Advantages | Potential Applications in Synthesis |

|---|---|---|

| Water | Non-toxic, available, inexpensive, non-flammable. ijcps.org | Aqueous-phase condensation reactions. rsc.org |

| Supercritical CO₂ | Non-toxic, easily removed, tunable properties. ijcps.org | Extractions and reactions where product separation is key. |

| Ionic Liquids | Low volatility, recyclable, tunable polarity. ijcps.org | As reaction media and potentially as catalysts. |

| Solvent-Free | Eliminates solvent waste completely. nih.gov | Mechanochemistry or neat reactions with liquid substrates. |

Energy-Efficient Processes (e.g., microwave, ultrasound-assisted synthesis)

Conventional methods for the synthesis of 2-alkylidenebutanedioic acids, such as the Stobbe condensation, often require prolonged reaction times and elevated temperatures, leading to significant energy consumption. unacademy.comorganicreactions.orgwikipedia.org To address this, researchers are exploring energy-efficient alternatives like microwave irradiation and ultrasound-assisted synthesis. These techniques have demonstrated the potential to accelerate reaction rates, improve yields, and reduce energy input in a variety of organic transformations, including condensation reactions relevant to the synthesis of this compound. researchgate.netrsc.organalis.com.my

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times and, in some cases, improve product yields and purity. researchgate.netasianpubs.org While a specific microwave-assisted Stobbe condensation for the direct synthesis of this compound from butanal and a succinic ester is not extensively documented in publicly available literature, the principles have been successfully applied to related Knoevenagel condensations. analis.com.my In these reactions, microwave heating has been shown to significantly shorten reaction times from hours to minutes and often results in higher yields compared to conventional heating methods. analis.com.my

For instance, the microwave-assisted Knoevenagel condensation of various aldehydes with active methylene (B1212753) compounds has been achieved with high efficiency, suggesting the potential applicability of this method to the synthesis of this compound. analis.com.my The key advantages of microwave-assisted synthesis in this context would be a significant reduction in energy consumption and faster production cycles.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for energy-efficient synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. nih.govmdpi.com

Ultrasound has been successfully employed in various condensation reactions. rsc.orgresearchgate.net For example, the ultrasound-assisted synthesis of 2-benzylidene-1-indanone (B110557) derivatives has been reported to improve reaction yield and align with the principles of green synthesis. nih.gov An ultrasound-assisted condensation cyclization reaction for the synthesis of quinazolinones proceeds rapidly at ambient temperature and pressure without the need for a metal catalyst. rsc.org These examples highlight the potential of ultrasound to promote the condensation of butanal with a succinic acid derivative under milder conditions than traditional methods, thereby saving energy.

| Synthesis Method | Energy Source | Typical Reaction Time | Potential Advantages |

| Conventional Heating | Thermal | Hours to Days | Well-established |

| Microwave-Assisted | Microwaves | Minutes | Rapid heating, shorter reaction times, potentially higher yields |

| Ultrasound-Assisted | Sound Waves | Minutes to Hours | Enhanced reaction rates, milder conditions, improved yields |

Utilization of Renewable Feedstocks for Analogs and Derivatives

A key aspect of sustainable chemistry is the use of renewable feedstocks to replace petrochemical-based starting materials. For the synthesis of this compound and its analogs, the primary components are a four-carbon aldehyde (butanal) and a four-carbon dicarboxylic acid moiety (derived from succinic acid). Both of these precursors can be sourced from renewable biomass.

Renewable Butanal:

Butanal is traditionally produced from propylene, a petrochemical. However, significant research has been dedicated to the production of bio-butanol through the fermentation of biomass, such as lignocellulosic materials. unacademy.com This bio-butanol can then be readily oxidized to produce bio-butanal, providing a renewable route to this key starting material. The acetone-butanol-ethanol (ABE) fermentation process, which utilizes clostridial strains, is a well-established method for producing bio-butanol from renewable feedstocks. unacademy.com

Renewable Succinic Acid:

Succinic acid is another platform chemical that can be produced sustainably through the fermentation of sugars derived from biomass. Several microorganisms, including Escherichia coli, Corynebacterium glutamicum, and yeast, have been engineered to produce succinic acid in high yields from renewable sources like glucose. This bio-based succinic acid can then be esterified to diethyl succinate or dimethyl succinate for use in the Stobbe condensation.

By combining renewable butanal and renewable succinic acid derivatives, the entire carbon backbone of this compound can be derived from sustainable sources. This approach significantly reduces the carbon footprint of the synthesis and aligns with the principles of a circular economy.

| Precursor | Traditional Source | Renewable Source |

| Butanal | Propylene (Petrochemical) | Bio-butanol (from biomass fermentation) |

| Succinic Acid | Maleic Anhydride (B1165640) (Petrochemical) | Glucose (from biomass fermentation) |

Waste Minimization and Pollution Prevention Strategies

Minimizing waste and preventing pollution are central tenets of green chemistry. In the context of synthesizing this compound, several strategies can be employed to achieve these goals.

Atom Economy:

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a crucial metric for waste minimization. The Stobbe condensation, a primary route to 2-alkylidenebutanedioic acids, involves the reaction of a carbonyl compound with a succinic ester in the presence of a strong base. unacademy.comorganicreactions.orgwikipedia.org While this reaction is effective for forming the carbon-carbon bond, its atom economy is inherently limited due to the formation of byproducts.

Solvent Selection and Catalysis:

The choice of solvent plays a significant role in the environmental impact of a chemical process. Traditional Stobbe condensations often utilize solvents like benzene or toluene, which are volatile organic compounds (VOCs) with associated health and environmental risks. unacademy.com Green chemistry principles advocate for the use of safer, more environmentally benign solvents such as water, ethanol, or even solvent-free conditions where possible. unacademy.com Research into solvent-free Knoevenagel condensations has shown promising results, suggesting that similar approaches could be developed for the synthesis of this compound. tandfonline.com

Furthermore, the development of efficient and recyclable catalysts can significantly reduce waste. While the Stobbe condensation typically requires a stoichiometric amount of a strong base, exploring catalytic versions of this or similar transformations could lead to a more sustainable process. For instance, the use of solid acid or base catalysts that can be easily separated and reused would be a significant advancement in minimizing waste.

Process Intensification:

The use of energy-efficient methods like microwave and ultrasound-assisted synthesis, as discussed in section 2.3.3, also contributes to waste minimization. By reducing reaction times and often improving selectivity, these techniques can lead to a decrease in the formation of degradation products and byproducts, simplifying purification and reducing the amount of waste generated.

| Strategy | Description | Impact on Waste and Pollution |

| High Atom Economy Reactions | Designing reactions that maximize the incorporation of reactant atoms into the final product. | Reduces the formation of byproducts and waste. |

| Green Solvents | Using environmentally benign solvents or performing reactions under solvent-free conditions. | Minimizes the release of volatile organic compounds and reduces solvent-related waste. |

| Catalysis | Employing catalytic rather than stoichiometric reagents, with a focus on recyclable catalysts. | Reduces the amount of reagent waste and allows for easier product purification. |

| Process Intensification | Utilizing technologies like microwave or ultrasound to enhance reaction rates and selectivity. | Can lead to cleaner reactions with fewer byproducts, reducing purification waste and energy consumption. |

Elucidation of Reaction Mechanisms and Kinetics for 2 Butylidenebutanedioic Acid Derivatives

Photoisomerization Processes (e.g., Fulgides)

The photochromism of fulgides is a molecular phenomenon rooted in reversible photochemical transformations. researchgate.netnih.gov The process is initiated by the absorption of UV light, which triggers an electrocyclic reaction, converting the open-ring form into a closed-ring isomer with a more extensive conjugated π-electron system, resulting in a distinct color change. ub.eduaip.org This transformation is generally photoreversible, with visible light inducing the reverse ring-opening reaction to restore the original colorless state. rsc.org In addition to the primary ring-closing and ring-opening reactions, photochemical E/Z isomerization can also occur, which sometimes represents an undesired pathway that can reduce the efficiency of the photochromic system. rsc.org

The stereochemical course of the electrocyclic reactions in fulgides is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. acs.orgnumberanalytics.com For a 6π-electron system like that in a fulgide, a photochemical electrocyclization proceeds through a conrotatory mechanism. ub.eduresearchgate.net In this mode, the terminal groups of the reacting hexatriene system rotate in the same direction (both clockwise or both counter-clockwise) during ring formation. numberanalytics.com

Experimental evidence from single-crystal X-ray diffraction studies has confirmed that the photocyclization of fulgide derivatives in the solid state occurs in a conrotatory fashion. researchgate.netresearchgate.net The reverse reaction, the photochemical ring-opening induced by visible light, is also a conrotatory process. researchgate.net Conversely, any thermally induced ring-opening reaction, if it were to occur, is predicted to follow a disrotatory path, where the terminal groups rotate in opposite directions. researchgate.netresearchgate.net

In the crystalline state, the photochemical reactivity of fulgides can be profoundly influenced by the surrounding crystal lattice. researchgate.netresearchgate.net This "lattice control" dictates the reaction pathway, particularly during the initial stages of photoconversion when only a small fraction of the product has been formed. researchgate.net The rigid environment of the crystal can stabilize specific conformations and restrict molecular motions, thereby influencing the efficiency and outcome of the photoisomerization.

However, this lattice control is often limited. As the photoreaction proceeds and the concentration of the colored, closed-form product increases, the structural differences between the reactant and product molecules introduce significant strain into the crystal lattice. researchgate.net Eventually, this strain can lead to a phase separation, where the product molecules aggregate and form a new, distinct solid phase separate from the original reactant crystal. researchgate.netresearchgate.net This phenomenon means that true single-crystal-to-single-crystal transformation is typically only observed at low conversion yields. researchgate.net The photoreaction in the solid state often occurs primarily at the sample surface, as the UV light may not penetrate deep into the bulk of the crystal. nih.gov

The photochromic mechanism of fulgides is sensitive to both intermolecular and intramolecular factors. The surrounding environment, such as the solvent or a polymer matrix, can alter photochemical properties. rsc.org More targeted control over the reaction pathways can be achieved by modifying the molecular structure itself.

A compelling example of intramolecular influence is seen in self-sensitized fulgimides, which are succinimide-based analogues of fulgides. wikipedia.orgnih.gov By covalently attaching a triplet sensitizer (B1316253), such as an anthracene (B1667546) group, to the fulgimide core, the reaction can be directed down different pathways based on the multiplicity of the excited state. nih.govnih.gov

Direct Excitation (Singlet State): Irradiation with light that directly excites the fulgimide core leads to a singlet excited state, from which the standard 6π-electrocyclization (ring-closing) and the reverse cycloreversion occur. nih.gov

Sensitized Excitation (Triplet State): When the attached sensitizer absorbs light, it can efficiently transfer energy to the fulgimide core, populating its triplet excited state. This triplet-state reactivity favors E-Z double bond isomerization over electrocyclization. nih.gov

This strategy demonstrates that intramolecular energy transfer can be used to selectively control the switching between three distinct states (E-form, Z-form, and C-form), a crucial feature for developing advanced molecular switches. nih.govnih.gov

Thermal Reactivity and Transformation Pathways

The thermal stability of the isomers is a critical characteristic of photochromic systems. Fulgides are often classified as "P-type" photochromes, where the photogenerated colored form (C-isomer) is thermally stable at ambient temperatures. rsc.org For these systems, the reverse ring-opening reaction does not occur thermally and must be driven by light. rsc.org This high thermal stability is a significant advantage for applications like optical data storage. aip.org

However, the thermal stability can be tuned by molecular design, and some derivatives do exhibit thermal back-reactions (bleaching), particularly at elevated temperatures. researchgate.net This thermal ring-opening proceeds via a disrotatory mechanism, as predicted by orbital symmetry rules. researchgate.netresearchgate.net

Beyond the characteristic electrocyclic reactions, 2-butylidenebutanedioic acid derivatives, as carboxylic acid anhydrides or imides, are susceptible to other thermal transformations, most notably hydrolysis. In the presence of water and a catalyst (either acid or base), heating can cause the hydrolysis of the anhydride (B1165640) or imide ring. pressbooks.pub This reaction breaks the cyclic derivative and yields the corresponding dicarboxylic acid or an amide-acid, respectively. pressbooks.pub Other thermal reactions, such as the Wolff rearrangement, have been observed in related diazotetramic acid systems, leading to ring contraction and the formation of β-lactam derivatives. nih.gov

Kinetic Analysis of Chemical Transformations

The efficiency and speed of the photochemical and thermal transformations of fulgide derivatives can be quantified through kinetic analysis. Key parameters include the quantum yield (Φ), which measures the efficiency of a photoreaction, and the rate constants or half-lives for thermal processes.

The quantum yield of cyclization (ΦEC) and cycloreversion or bleaching (ΦCE) are crucial metrics for evaluating photochromic performance. researchgate.net Computational studies have also been employed to predict these efficiencies; for example, a surface hopping simulation for (E)-p-methylacetophenylisopropylidenesuccinic anhydride predicted a relatively low quantum yield of ~8% for the formation of the closed isomer, suggesting a high probability of the excited molecule returning to one of the open forms. nih.gov

| Derivative Type | Process | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Isopropyl-thiophenefulgide | Coloring (E → C) | 54% | researchgate.net |

| Adamantylidene-substituted thiophenefulgide | Bleaching (C → E) | 31% | researchgate.net |

| (E)-p-methylacetophenylisopropylidenesuccinic anhydride | Coloring (E → C) | ~8% | nih.gov |

The kinetics of thermal reactions are often described by activation energies (Ea) and half-lives (t1/2). A high activation energy for thermal bleaching corresponds to greater thermal stability of the colored form. researchgate.net For related T-type photochromic systems like aza-diarylethenes, thermal back-reactions can be very rapid, with half-lives on the order of milliseconds. beilstein-journals.org

| Compound Class | Process | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Adamantylidene-substituted thiophenefulgide | Thermal Bleaching | Activation Energy (Ea) | 1 eV | researchgate.net |

| Aza-diarylethene derivatives | Thermal Back-Reaction | Half-life (t1/2) | 0.41 - 35 ms | beilstein-journals.org |

Kinetic models for solid-state reactions can be complex. It has been shown that bleaching curves can be influenced by the initial degree of photosaturation, requiring modifications to simple kinetic models to extract parameters intrinsic to the crystal structure. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 Butylidenebutanedioic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-butylidenebutanedioic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the protons of the carboxylic acid groups are highly deshielded and appear far downfield, typically in the 10-12 ppm region. libretexts.org This significant downfield shift is due to the electronegativity of the oxygen atoms and the anisotropic effect of the C=O bond. libretexts.org Protons on the carbon atoms adjacent to the carboxylic acid group typically resonate in the 2-3 ppm range. libretexts.org For this compound, the vinyl proton's chemical shift and its coupling constants are particularly important for confirming the geometry around the double bond. vulcanchem.com The coupling constant (J-value) between vicinal protons on a double bond can distinguish between E/Z isomers, with trans-protons typically showing a larger coupling constant (around 12-16 Hz). vulcanchem.com

¹³C NMR spectroscopy complements the proton data. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 160-180 ppm range. libretexts.org The carbons of the double bond also have characteristic chemical shifts that help to confirm the structure.

A representative, though general, dataset for dicarboxylic acids is presented below. Specific shifts for this compound would require experimental data.

Table 1: Representative NMR Data for Dicarboxylic Acid Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 |

| ¹H | α-Proton (-CH-COOH) | 2.0 - 3.0 |

Dynamic NMR (DNMR) techniques are instrumental in studying the dynamic processes of this compound, such as the interconversion between its E and Z geometric isomers. vulcanchem.comsavemyexams.com This isomerism arises from the restricted rotation around the carbon-carbon double bond. vulcanchem.com By monitoring NMR spectra at various temperatures, researchers can observe changes in the line shapes of the signals corresponding to the different isomers.

At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each isomer are observed. As the temperature increases, the rate of interconversion increases, causing the distinct signals to broaden, coalesce, and eventually sharpen into a single, time-averaged signal at high temperatures. From the analysis of these temperature-dependent spectral changes, thermodynamic and kinetic parameters for the isomerization process, such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, can be determined. This information is crucial for understanding the stability and reactivity of the different isomers.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its vibrational modes. tandfonline.com These techniques are highly sensitive to the functional groups present and their local environment, making them ideal for studying hydrogen bonding interactions.

The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. libretexts.org This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structures that carboxylic acids form in the solid state. libretexts.org The carbonyl (C=O) stretching vibration gives rise to a strong, sharp band, usually found near 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org The C-O stretching and O-H bending vibrations are also observable in the fingerprint region of the spectrum. colab.ws

Raman spectroscopy provides complementary information. tandfonline.com While the O-H stretch is typically weak in the Raman spectrum, the C=C and C=O stretching vibrations are often strong and can be used to confirm the presence of these functional groups. The combination of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Carboxylic Acids

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Phase |

|---|---|---|

| O-H stretch (H-bonded) | 3300 - 2500 (very broad) | Solid/Liquid |

| C-H stretch | 3000 - 2850 | Solid/Liquid |

| C=O stretch (H-bonded dimer) | ~1710 | Solid |

| C=C stretch | 1680 - 1620 | Solid/Liquid |

| C-O stretch / O-H bend (coupled) | 1440 - 1395 and 1300-1200 | Solid/Liquid |

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique that can be applied to vibrational spectroscopy (both IR and Raman) to study the mechanistic details of processes involving this compound. spectroscopyonline.comvietnamjournal.ru By applying an external perturbation, such as a change in temperature, pressure, or concentration, a series of spectra are collected and then mathematically analyzed to generate a 2D correlation map. researchgate.net

These maps reveal correlations between different vibrational bands, providing insights into the sequence of molecular events. vietnamjournal.ru For example, 2D-COS can be used to follow the dissociation of carboxylic acid dimers, changes in hydrogen bonding networks, or the progress of a chemical reaction. spectroscopyonline.com Synchronous 2D correlation spectra identify vibrational bands that change in concert, while asynchronous spectra reveal the sequential order of these changes. This level of detail is often hidden in conventional one-dimensional spectra due to band overlap. spectroscopyonline.com

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, is used to investigate the photophysical properties of this compound, which arise from its conjugated π-electron system. frontiersin.orgfiveable.me

UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. technologynetworks.com The α,β-unsaturated carbonyl moiety in this compound is a chromophore that gives rise to characteristic absorption bands in the UV region. The position and intensity of the absorption maximum (λ_max) are sensitive to the molecular structure and the solvent environment. frontiersin.org

Fluorescence spectroscopy provides information about the emission of light from the excited state as the molecule returns to the ground state. proteus-instruments.com Not all molecules that absorb UV light are fluorescent. For those that are, the fluorescence spectrum, quantum yield, and lifetime are important photophysical parameters. These properties are influenced by factors such as molecular rigidity, the presence of quenching species, and the nature of the excited state. The study of the photophysical properties of this compound and its derivatives is relevant for applications in materials science, such as in the development of photofunctional polymers. frontiersin.org

Table 3: General Photophysical Properties of α,β-Unsaturated Carbonyl Compounds

| Spectroscopic Technique | Property Measured | Typical Wavelength Range | Information Obtained |

|---|---|---|---|

| UV-Vis Spectroscopy | Light Absorption | 200 - 400 nm | Electronic transitions (e.g., π → π*), conjugation length |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. americanpharmaceuticalreview.com It can be applied to both single crystals and polycrystalline powders. units.it

Single-crystal XRD provides a detailed and unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. americanpharmaceuticalreview.com It also reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. mdpi.com For this compound, single-crystal XRD can definitively establish the E/Z configuration of the double bond and the conformation of the butyl group. vulcanchem.com

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. units.it The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification, to assess sample purity, and to determine lattice parameters. rsc.orgrsc.org While PXRD does not provide the same level of structural detail as single-crystal XRD, it is a rapid and non-destructive technique that is widely used for routine characterization. units.it

In-situ X-ray diffraction is a powerful technique for monitoring chemical and physical transformations in the solid state in real-time. mdpi.com By collecting diffraction patterns while the sample is subjected to changes in temperature, pressure, or reactive atmosphere, it is possible to follow the course of solid-state reactions, phase transitions, and degradation processes. springernature.comacs.org

For derivatives of this compound, such as muconic acid derivatives, in-situ XRD can be used to monitor solid-state polymerization reactions initiated by heat or UV irradiation. weizmann.ac.ilresearchgate.netiucr.org The technique allows for the direct observation of the disappearance of the monomer diffraction peaks and the appearance of new peaks corresponding to the polymer product. iucr.org This provides valuable mechanistic information and allows for the optimization of reaction conditions. springernature.com In-situ XRD is also useful for studying the formation and transformation of different polymorphic forms of a compound. acs.org

Crystallographic Studies of Isomeric Forms and Polymorphism

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can map the electron density and deduce the precise arrangement of atoms, bond lengths, and bond types. wikipedia.org This technique is particularly crucial for understanding the stereochemistry of molecules like this compound, which can exist as different geometric isomers (E/Z) due to the substituted double bond.

The spatial arrangement of the butylidene group and the carboxylic acid functions can lead to distinct crystalline packing and, consequently, different physical properties. The study of polymorphism, the ability of a substance to exist in two or more crystalline forms, is essential as different polymorphs can exhibit variations in solubility, melting point, and stability.

While specific crystallographic data for this compound is not extensively available in the public domain, the principles of X-ray diffraction would be applied to:

Determine Isomeric Configuration: Unambiguously establish the E or Z configuration of the double bond by resolving the geometry of the substituents.

Investigate Intermolecular Interactions: Identify and characterize hydrogen bonding networks formed by the carboxylic acid groups, which are critical in defining the crystal lattice.

For derivatives of similar dicarboxylic acids, such as fulgides (derivatives of 1,3-butadiene-2,3-dicarboxylic acid), crystallographic studies have been instrumental in understanding their photochromic behavior, where light induces reversible changes between isomeric forms. researchgate.netacs.org In some cases, these transformations can even lead to a single-crystal-to-single-crystal phase transition. researchgate.net The study of polymorphism in related systems, like furosemide (B1674285) solvates, has shown how different crystallization conditions can lead to various crystal structures with distinct molecular packing. acs.org

Table 1: Key Aspects of Crystallographic Analysis for this compound

| Parameter | Description | Significance |

| Unit Cell Dimensions | The basic repeating unit of the crystal lattice. | Provides information on the symmetry and packing of the molecules. nih.gov |

| Space Group | The set of symmetry operations of the crystal. | Defines the overall symmetry of the crystal structure. acs.org |

| Bond Lengths & Angles | The distances and angles between atoms. | Confirms the covalent structure and identifies any structural strain. wikipedia.org |

| Torsion Angles | The dihedral angles between planes of atoms. | Describes the conformation of the molecule. |

| Hydrogen Bonding | Non-covalent interactions involving hydrogen atoms. | Crucial for understanding crystal packing and physical properties. acs.org |

| Polymorphism | The existence of multiple crystalline forms. | Different polymorphs can have different stabilities and properties. researchgate.netacs.org |

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. savemyexams.com Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. savemyexams.combritannica.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules that have the same nominal mass but different elemental compositions. britannica.com

For this compound (C₈H₁₂O₄), HRMS would provide a highly accurate mass measurement of its molecular ion, confirming its elemental formula. This is a critical step in its characterization.

Purity Assessment:

HRMS is also invaluable for assessing the purity of a sample. nih.gov By detecting the precise masses of all ions present, it can identify impurities, even at very low levels. researchgate.net In the context of this compound synthesis, potential impurities could include starting materials, by-products, or isomers. A study on the impurity analysis of a related compound, 2-butynoic acid, demonstrated the effectiveness of coupling ion chromatography with mass spectrometry to detect and quantify organic acid impurities with high sensitivity. nih.govresearchgate.net

Fragmentation Analysis:

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. weebly.com The pattern of these fragments is characteristic of the molecule's structure. For a carboxylic acid like this compound, characteristic fragmentation might involve the loss of water (H₂O), a carboxyl group (COOH), or cleavage of the butylidene chain. libretexts.orgnih.gov The fragmentation of dicarboxylic acids can be complex, but detailed analysis of the fragment ions can help to confirm the structure and differentiate between isomers. nih.gov

Table 2: Application of High-Resolution Mass Spectrometry to this compound

| Analytical Aspect | HRMS Capability | Information Gained |

| Molecular Formula Determination | Provides highly accurate mass measurement of the molecular ion. savemyexams.combritannica.com | Unambiguously confirms the elemental composition (C₈H₁₂O₄). britannica.com |

| Purity Analysis | Detects and identifies the precise masses of trace-level impurities. nih.govresearchgate.net | Quantifies the purity of the sample and identifies potential contaminants. researchgate.net |

| Structural Elucidation | Analyzes the fragmentation pattern of the molecule. libretexts.org | Provides evidence for the connectivity of atoms and functional groups within the molecule. |

| Isomer Differentiation | Can potentially differentiate between isomers based on subtle differences in fragmentation. nih.gov | Helps to distinguish between E/Z isomers or other structural isomers. |

Computational Chemistry and Theoretical Modeling of 2 Butylidenebutanedioic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of 2-butylidenebutanedioic acid. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's orbitals and energy levels.

In silico studies on analogous compounds, such as 2-(substituted benzylidene)succinic acids, have demonstrated the utility of these methods in predicting molecular properties. ijpsdronline.comsemanticscholar.org For this compound, such calculations would likely focus on the effects of the butylidene group on the electronic properties of the butanedioic acid backbone. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Based on studies of similar dicarboxylic acids, it is expected that the introduction of the unsaturated butylidene group would lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack at the double bond. The reactivity can be further explored by calculating molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Molecular Properties of 2-(Substituted Benzylidene)Succinic Acids (Analogous Compounds)

| Compound/Substituent | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) |

| Benzylidenesuccinic acid | 206.19 | 1.25 | 74.60 |

| 2-(4-Methylbenzylidene)succinic acid | 220.22 | 1.76 | 74.60 |

| 2-(4-Methoxybenzylidene)succinic acid | 236.22 | 1.34 | 83.83 |

| 2-(4-Chlorobenzylidene)succinic acid | 240.63 | 1.96 | 74.60 |

| 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid | 348.45 | 4.88 | 94.83 |

This table presents data for analogous compounds to illustrate the types of properties that can be computationally predicted. Data sourced from in silico studies on 2-(substituted benzylidene)succinic acids. ijpsdronline.com

The energy landscape of this compound would be characterized by multiple conformers due to the rotational freedom around the single bonds in the butyl group and the succinic acid moiety. Mapping this landscape is crucial for understanding the relative stability of different conformations and the energy barriers separating them. acs.org

Computational methods can identify various local minima on the potential energy surface, corresponding to stable conformers. For each conformer, geometric parameters, energies, and vibrational frequencies can be calculated. Transition state theory can then be applied to locate the saddle points on the energy landscape, which represent the transition states between different conformers. The characterization of these transition states, including their geometry and imaginary vibrational frequencies, provides insights into the isomerization pathways and their associated activation energies. For dicarboxylic acids like succinic acid, it has been shown that intermolecular interactions in the condensed phase can stabilize conformers that are not predicted to be thermally accessible by direct energy minimization in the gas phase. acs.orgacs.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. nih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum and the corresponding oscillator strengths. These calculations would likely reveal electronic transitions associated with the π-systems of the double bond and the carbonyl groups. The predicted spectrum can be compared with experimental data to validate the computational methodology. Studies on related compounds, such as fulgides which also contain a succinic acid derivative structure, have shown that TD-DFT can provide valuable insights into their photochromic properties. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Phase Behavior

Molecular dynamics (MD) simulations can provide a detailed understanding of the conformational dynamics of this compound in various environments, such as in the gas phase, in solution, or in the solid state. acs.orgacs.org By simulating the motion of atoms over time, MD can explore the accessible conformations and the transitions between them. nih.gov

Ab initio molecular dynamics (AIMD) simulations on dicarboxylic acids have revealed that intermolecular interactions, particularly hydrogen bonding, play a significant role in determining the conformational preferences in the condensed phase. acs.orgacs.org For this compound, MD simulations could elucidate how the butylidene group influences the intramolecular and intermolecular hydrogen bonding patterns. Such simulations can also be used to study the phase behavior of the compound, including melting and crystallization processes, by simulating the system at different temperatures and pressures.

Development of Predictive Models for Functional Properties (e.g., optical response)

Predictive models for the functional properties of this compound can be developed based on the data generated from quantum chemical calculations and molecular dynamics simulations. For instance, quantitative structure-property relationship (QSPR) models can be built to correlate the calculated molecular descriptors with experimentally observed properties, such as optical response. nih.gov

For the optical properties, theoretical models can be developed to understand how structural modifications to the this compound molecule would affect its UV-Vis absorption spectrum. nih.gov This can guide the design of new derivatives with tailored optical properties for specific applications.

Theoretical Insights into Photo-Triggered Phenomena (e.g., ferroelectricity)

Theoretical studies can provide insights into the potential for photo-triggered phenomena in this compound. The presence of a carbon-carbon double bond suggests the possibility of photoisomerization upon irradiation with light of an appropriate wavelength. nih.gov Theoretical calculations can explore the potential energy surfaces of the ground and excited electronic states to identify the pathways for such photochemical reactions.

While there is no direct evidence in the searched literature to suggest that this compound would exhibit photo-triggered ferroelectricity, theoretical investigations could explore this possibility. Such studies would involve calculating the change in the molecule's dipole moment upon photoexcitation and examining how these changes could lead to an ordered alignment of molecular dipoles in a crystalline solid, a prerequisite for ferroelectricity. However, based on the available scientific literature, theoretical insights into photo-triggered ferroelectricity in this specific compound or its close analogs are currently lacking.

Applications in Advanced Materials Science Based on 2 Butylidenebutanedioic Acid Derivatives

Photochromic and Photoresponsive Materials

Photochromism is a phenomenon where a chemical species undergoes a reversible transformation between two forms, A and B, upon exposure to electromagnetic radiation. wikipedia.orgolikrom.com This light-induced change, or photoisomerization, results in different absorption spectra for each form, manifesting as a change in color. wikipedia.org Derivatives of 2-butylidenebutanedioic acid, specifically a class of compounds known as fulgides , are prominent examples of organic photochromic materials. nih.govacs.org Fulgides are derivatives of dimethylene-succinic anhydride (B1165640), showcasing the core structure related to succinic acid. acs.org These molecules can be designed to switch between a colorless or pale yellow "open" form and a deeply colored "closed" form upon irradiation with specific wavelengths of light. nih.govacs.org

The reversible photoisomerization of this compound derivatives, particularly fulgides, forms the fundamental design principle for molecular switches and high-density optical information storage. acs.org The process typically involves the following steps:

Writing (Coloration): The open form of the fulgide, which is thermodynamically stable, undergoes a conrotatory photocyclization reaction when irradiated with ultraviolet (UV) light. This transforms the molecule into its colored, ring-closed isomer. researchgate.net

Reading: The state of the molecule (written or unwritten) can be read by probing its absorption spectrum with non-destructive, visible light.

Erasing (Bleaching): The colored, closed-ring form can be reverted back to the original open form by exposing it to visible light of a different wavelength. acs.org

This binary (on/off) switching capability at the molecular level is the basis for optical data storage, where each state represents a bit of information ("0" or "1"). For these materials to be effective in practical applications, they must possess high fatigue resistance (the ability to undergo many switching cycles without degradation) and thermal stability of both isomers to prevent data loss. acs.orgresearchgate.net

The application of these photochromic derivatives extends beyond simple color change to the development of complex, photo-manipulable functional systems. The structural transformation between the open and closed isomers induces significant changes in molecular geometry, dipole moment, and electronic configuration. researchgate.net When these molecules are incorporated into a larger material matrix, such as a polymer or liquid crystal, their light-induced switching can be used to control the bulk properties of the entire system.

This principle allows for the creation of "smart" materials where functions can be turned on and off with light. For instance, diarylethene-based polymer networks have been shown to exhibit ultrafast photochromic transformations, enabling potential applications in rewritable optical devices. researchgate.net The ability to manipulate material properties like polarity, conformation, and mechanical stress using light opens up possibilities for developing light-activated sensors, actuators, and targeted delivery systems. researchgate.net

Organic Ferroelectrics with Photo-Triggered Polarization

Ferroelectric materials exhibit spontaneous electric polarization that can be reoriented by an external electric field. While traditionally dominated by inorganic ceramics, research into organic ferroelectrics is a rapidly growing field. A groundbreaking development has been the discovery of photo-triggered polarization in single-component organic ferroelectrics derived from photochromic compounds like fulgides. nih.govacs.org

Recent studies have synthesized fulgide isomers and demonstrated that their ferroelectric properties can be directly controlled by light. nih.govacs.org In one key finding, two isomers, designated 1E and 1Z , were isolated. acs.org

The 1E isomer was found to crystallize in a polar, non-centrosymmetric space group, a prerequisite for ferroelectricity, and was subsequently confirmed to be ferroelectric. nih.govacs.org

The 1Z isomer crystallized in a centrosymmetric space group and thus lacked ferroelectric properties. acs.org

Crucially, researchers demonstrated that the non-ferroelectric Z-form could be converted into the ferroelectric E-form through light irradiation. acs.org This discovery signifies a milestone in materials science: the ability to manipulate ferroelectric domains and polarization using light, in the absence of an electric field. nih.govresearchgate.net This photo-triggered polarization response, stemming from the light-induced isomerization of the molecule, provides a new pathway for developing advanced optical memory and non-volatile data storage technologies. nih.govresearchgate.net

Polymeric Materials and Macromolecular Architectures

The dicarboxylic acid nature of this compound makes it a versatile building block, or monomer, for the synthesis of various polymers through step-growth polymerization. libretexts.orgsigmaaldrich.com

This compound can be used in condensation polymerization reactions to create novel macromolecular architectures with tailored properties. savemyexams.comgoogle.com

Polyesters: Through reaction with diols (compounds with two alcohol groups), this compound can form polyesters. In this polycondensation reaction, ester linkages are formed between the monomer units with the elimination of a small molecule, typically water. libretexts.orgnih.govscienceready.com.au

Polyamides: Similarly, when reacted with diamines (compounds with two amine groups), it forms polyamides. These polymers are characterized by repeating units joined by amide bonds, similar to the structure of nylon. libretexts.orgsavemyexams.comscienceready.com.au

Chromogenic Polymers: Chromogenic polymers are materials that change color in response to an external stimulus. chromogene-polymere.dea-star.edu.sg By incorporating photochromic derivatives of this compound, such as fulgides, into the polymer structure—either as part of the main chain or as a pendant side group—photochromic polymers can be synthesized. researchgate.netresearchgate.net These polymers exhibit reversible color changes upon light irradiation, making them suitable for applications like smart windows, protective coatings, and sensors. a-star.edu.sg

Table 1: Polymer Synthesis from this compound

| Monomer 1 | Monomer 2 Type | Resulting Polymer | Linkage Type |

|---|---|---|---|

| This compound | Diol | Polyester (B1180765) | Ester (-COO-) |

| This compound | Diamine | Polyamide | Amide (-CONH-) |

There is a significant global effort to develop polymers from renewable resources to reduce reliance on fossil fuels and create more sustainable materials. mdpi.comchemarkconsulting.net Succinic acid is a key platform chemical that can be produced sustainably through the fermentation of biomass. acs.org

As a derivative, this compound can be envisioned as a functional monomer derived from a bio-based feedstock. By utilizing this compound in polymerization reactions with other bio-derived monomers, novel and sustainable polymer platforms can be developed. frontiersin.org

Bio-based Polyesters: Polymerization of this compound with bio-based diols (e.g., bio-1,4-butanediol) would yield polyesters with a significant renewable content. rsc.org

Bio-based Polyamides: Reaction with bio-based diamines can produce sustainable polyamides. mdpi.com

This strategy combines the advanced functionality imparted by the butylidene group (such as the potential for photoactivity) with the environmental benefits of using bio-based building blocks. The resulting polymers are not only more sustainable but can also be designed for specific high-performance applications, contributing to a circular materials economy. rsc.org

Table 2: Potential Bio-based Polymer Platforms

| Bio-based Monomer 1 | Bio-based Monomer 2 | Resulting Sustainable Polymer |

|---|---|---|

| This compound (from bio-succinic acid) | Bio-1,4-butanediol (from sugar) acs.org | Bio-based Polyester |

| This compound (from bio-succinic acid) | Pentamethylene diamine (from lysine) | Bio-based Polyamide |

Despite a comprehensive search for scientific literature and data, there is a notable lack of published research specifically detailing the applications of "this compound" and its derivatives in the fields of advanced materials science, optoelectronics, and responsive systems as outlined in the user's request.

The performed searches yielded general information on topics such as stimuli-responsive polymers, functional polymers, and materials for optoelectronics. However, none of the retrieved sources contained specific data, research findings, or examples related to the synthesis, properties, or application of polymers derived from this compound.

Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline and content requirements. The absence of specific research on this compound within the requested contexts prevents the creation of the specified data tables and in-depth discussion of research findings. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy and source-based reporting.

Therefore, this article cannot be generated at this time due to the lack of available scientific information on "this compound" in the specified application areas.

Table of Compounds Mentioned

Future Research Trajectories and Unresolved Challenges

Innovation in Synthetic Routes and Derivative Design

While the Stobbe condensation provides a classical route to 2-butylidenebutanedioic acid and its derivatives, significant opportunities exist for innovation in its synthesis and the design of novel derivatives. beilstein-journals.orgsqu.edu.om Future research should focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Key Research Directions:

Green Synthesis Protocols: Current methods often rely on traditional organic solvents and reagents. Future efforts should target the development of "green" synthetic pathways, such as solvent-free reactions or the use of aqueous media, to improve the environmental footprint of its production. ijrbat.inresearchgate.netresearchgate.net The use of microwave irradiation and renewable catalysts are also promising avenues for creating more eco-friendly processes. researchgate.net

Catalytic Efficiency: Improving the efficiency and selectivity of the condensation reaction is a critical challenge. Research into novel catalysts that can operate under milder conditions and provide higher yields is necessary for industrial-scale applicability. google.com

Derivative Diversification: The true potential of this compound lies in the creation of a diverse library of derivatives. Inspired by the extensive research on related photochromic compounds like fulgides and fulgimides, which are synthesized from succinate (B1194679) precursors, new derivatives of this compound could be designed with unique optical and electronic properties. beilstein-journals.orgbeilstein-journals.orgoup.com This includes synthesizing ester derivatives (fulgenates) or nitrogen-containing analogues (fulgimides) to modulate properties like solubility, thermal stability, and photo-responsiveness. oup.com

Unresolved Challenges:

Achieving high stereoselectivity (E/Z isomer control) during synthesis remains a significant hurdle.

Developing one-pot synthesis methods that are both high-yielding and environmentally benign is crucial for economic viability. ijrbat.in

The purification of the final product from reaction byproducts can be complex and requires more efficient strategies.

Advancements in Multi-Stimuli Responsive Materials

The presence of two carboxylic acid groups makes this compound an ideal candidate for incorporation into multi-stimuli responsive materials, often referred to as "smart" materials. rsc.orgresearchgate.net These materials can undergo significant changes in their properties in response to external triggers like pH, temperature, light, or redox potential. frontiersin.orgnih.gov

Future Research Trajectories:

Smart Hydrogel Development: There is significant potential in using this compound as a cross-linking agent or a functional co-monomer in the fabrication of smart hydrogels for applications in drug delivery and tissue engineering. nih.govplos.orgpolyu.edu.hknih.gov These hydrogels could be designed to swell or shrink in response to specific physiological cues, allowing for the targeted release of therapeutic agents. nih.govplos.org

Light-Responsive Systems: Drawing parallels with fulgide chemistry, the conjugated double bond system in this compound derivatives could be exploited to create light-responsive materials. beilstein-journals.orgbeilstein-journals.org This could lead to the development of photoswitchable polymers where material properties like conformation or solubility can be controlled by light irradiation.

Unresolved Challenges:

Fine-tuning the precise trigger points (e.g., specific pH or temperature) for the material's response.

Ensuring the reversibility and long-term stability of the responsive behavior over multiple cycles.

Understanding the complex interplay between different stimuli in multi-responsive systems to achieve predictable and programmable material behavior. rsc.org

Integration of Computational and Experimental Methodologies

To accelerate the discovery and optimization of materials based on this compound, a synergistic approach combining computational modeling and experimental validation is essential. researchgate.net In silico studies can provide valuable insights into molecular properties and reaction mechanisms, guiding experimental efforts and reducing trial-and-error. semanticscholar.org

Key Integration Strategies:

Predictive Modeling: Computational tools like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectral properties of this compound and its derivatives. nih.govsu.seacs.org This can help in screening potential candidates for specific applications before their synthesis. Molecular docking simulations can also predict the bioactivity of derivatives, for example, as enzyme inhibitors. semanticscholar.org

Reaction Mechanism Elucidation: Computational chemistry can be employed to model reaction pathways, such as the Stobbe condensation or Diels-Alder reactions, to understand the transition states and predict stereochemical outcomes. total-synthesis.com This knowledge is crucial for optimizing reaction conditions to favor desired products.

Polymer Property Simulation: For polymer applications, molecular dynamics simulations can predict how the incorporation of this compound will affect polymer chain conformation, solubility, and interactions with other molecules, which is vital for designing functional materials. nih.gov

Unresolved Challenges:

Developing more accurate and efficient computational models that can handle the complexity of polymeric and biological systems. aimspress.com

Bridging the gap between idealized computational models and real-world experimental conditions, which often involve complex solvent effects and impurities.

Creating comprehensive databases of monomer properties to facilitate machine learning-driven design of new polymers. rsc.org

Exploration of Novel Functionalization and Application Domains

Beyond its potential in polymer science, the unique reactivity of this compound opens doors to novel functionalization strategies and applications in diverse fields.

Emerging Research Areas:

Diels-Alder Chemistry: The conjugated diene motif within the molecule's structure makes it a prime substrate for the Diels-Alder reaction, a powerful tool for constructing six-membered rings with high stereocontrol. wikipedia.orgorganic-chemistry.org This reaction could be used to synthesize complex natural products or create intricate molecular architectures for advanced materials. nih.govscielo.br

Advanced Functional Polymers: As a functional monomer, this compound can be used to create polymers with tailored properties for high-tech applications. nih.govrsc.orggoogle.com This includes its use in the development of biodegradable polymers like poly(butylene succinate) (PBS), where it can modify properties like crystallinity and degradation rate. researchgate.net

Smart Coatings and Sensors: The responsiveness of polymers containing succinic acid moieties to pH changes makes them suitable for smart coating applications. nasa.gov For instance, a coating containing encapsulated this compound-based polymers could change color or release a corrosion inhibitor in response to the pH drop that signals the onset of corrosion.

Unresolved Challenges:

Controlling the regioselectivity and stereoselectivity of the Diels-Alder reaction with various dienophiles. total-synthesis.com

Ensuring compatibility and long-term performance when incorporating these functional monomers into complex formulations like paints and coatings. nasa.gov

Exploring the full potential of this molecule as a platform chemical for the synthesis of a wider range of valuable chemical intermediates. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.